1-Nitro-4-(octyloxy)benzene

概要

説明

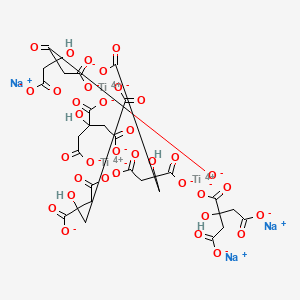

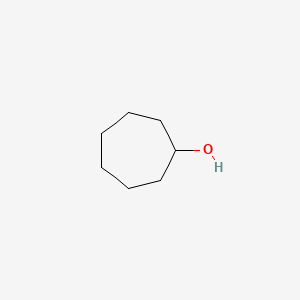

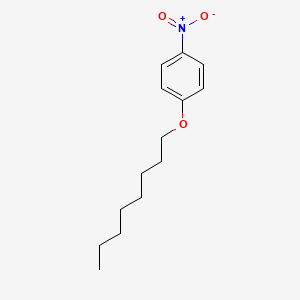

1-Nitro-4-(octyloxy)benzene is a chemical compound with the CAS Number 49562-76-7 . It has a molecular weight of 251.33 .

Synthesis Analysis

The synthesis of nitro compounds like 1-Nitro-4-(octyloxy)benzene can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis

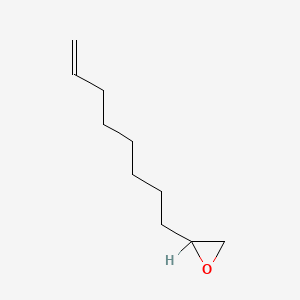

The molecular structure of 1-Nitro-4-(octyloxy)benzene is represented by the InChI code1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 . This indicates that the compound consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .

科学的研究の応用

Application in Radiofluorination of Biomolecules

Specific Scientific Field

This application falls under the field of Medicinal Chemistry and Molecular Imaging .

Summary of the Application

4-Nitrophenyl activated esters, including 4-Nitrophenyl octyl ether, are used for indirect radiofluorination of biomolecules. This is a crucial process in the creation of radiopharmaceuticals used in Positron Emission Tomography (PET), a common molecular imaging technique .

Methods of Application

The use of 4-nitrophenyl (PNP) activated esters allows for the rapid preparation of 18 F-labelled acylation synthons in one step. This is a significant improvement over the typically complex and multistep procedure required for the preparation of 18 F-labelled activated esters .

Results or Outcomes

The study demonstrated the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

Application in Polymer Inclusion Membranes (PIMs)

Specific Scientific Field

This application is in the field of Material Science and Chemical Engineering .

Summary of the Application

4-Nitrophenyl octyl ether is used as a plasticizer in the manufacture of Polymer Inclusion Membranes (PIMs). These membranes have various applications, including the transport of copper (II) in the solution of ammonia and the detection of melamine from milk samples .

Methods of Application

The compound is incorporated into a cellulose tri-acetate/carbon nanotube (CTA/CNT) based membrane. The plasticizers significantly affect the characteristics of membrane hydrophilicity, mechanical flexibility, and thermal stability .

Results or Outcomes

The study found that the plasticizer did not significantly affect transport efficiency for CTA-based PIMs .

Application in Determination and Separation of Small Organic Mixtures

Specific Scientific Field

This application is in the field of Analytical Chemistry .

Summary of the Application

Polymer Inclusion Membranes (PIMs) containing 4-Nitrophenyl octyl ether have been applied for the determination and separation of small organic mixtures .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the source .

Application in Fast Atom Bombardment Mass Spectrometry

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

4-Nitrophenyl octyl ether is used as a matrix in Fast Atom Bombardment Mass Spectrometry (FAB MS). FAB MS is a technique used for analyzing a wide range of bio-organic molecules .

Methods of Application

The compound is used as a matrix in the FAB MS technique. The matrix is a material in which the sample is embedded to enhance ionization .

Results or Outcomes

The use of 4-Nitrophenyl octyl ether as a matrix in FAB MS has been found to enhance the ionization process, leading to more accurate and reliable results .

Application in Liquid Secondary Ion Mass Spectrometry

Summary of the Application

4-Nitrophenyl octyl ether is used in Liquid Secondary Ion Mass Spectrometry (LSI MS). LSI MS is a technique used for the analysis of large biological molecules .

Methods of Application

The compound is used in the LSI MS technique to enhance the ionization of the sample .

Results or Outcomes

The use of 4-Nitrophenyl octyl ether in LSI MS has been found to enhance the ionization process, leading to more accurate and reliable results .

Application in Ion Selective Electrodes

Specific Scientific Field

This application is in the field of Electroanalytical Chemistry .

Summary of the Application

4-Nitrophenyl octyl ether is used as a highly lipophilic plasticizer in polymer membranes used in Ion Selective Electrodes (ISEs). ISEs are used for the detection and measurement of specific ions in solution .

Methods of Application

The compound is incorporated into the polymer membrane of the ISE. The plasticizer affects the characteristics of the membrane, including its selectivity and sensitivity .

Results or Outcomes

The use of 4-Nitrophenyl octyl ether in ISEs has been found to enhance the selectivity and sensitivity of the electrodes, leading to more accurate and reliable measurements .

Application in Mechanism of Ion Transfer in Supported Liquid Membrane Systems

Specific Scientific Field

This application falls under the field of Analytical Chemistry and Electrochemistry .

Summary of the Application

4-Nitrophenyl octyl ether is used in the study of the mechanism of ion transfer in supported liquid membrane systems. This is crucial for understanding the behavior of ions in these systems and improving their performance .

Methods of Application

The compound is used as a part of the liquid membrane in these systems. The behavior of ions in the presence of this compound is studied using various electrochemical techniques .

Results or Outcomes

The study found that the presence of 4-Nitrophenyl octyl ether significantly affects the behavior of ions in these systems, providing valuable insights into the mechanism of ion transfer .

Application in Molecular Dynamics Study of the Interface between Water and 2-Nitrophenyl Octyl Ether

Specific Scientific Field

This application is in the field of Physical Chemistry and Computational Chemistry .

Summary of the Application

4-Nitrophenyl octyl ether is used in molecular dynamics studies of the interface between water and this compound. This is important for understanding the behavior of this compound at interfaces and its potential applications .

Methods of Application

The compound is used in molecular dynamics simulations. The behavior of this compound at the interface with water is studied using computational techniques .

Results or Outcomes

The study found that the behavior of 4-Nitrophenyl octyl ether at the interface with water is significantly affected by various factors, providing valuable insights into its potential applications .

特性

IUPAC Name |

1-nitro-4-octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTNDGCMXADGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197849 | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-(octyloxy)benzene | |

CAS RN |

49562-76-7 | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenyl octyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。